Physicochemical Properties of 4-Methyl-3-(neopentyloxy)benzoic acid
Physicochemical Properties of 4-Methyl-3-(neopentyloxy)benzoic acid
[1]
Executive Summary
4-Methyl-3-(neopentyloxy)benzoic acid (CAS 2160118-30-7 ) is a specialized organic intermediate primarily utilized in medicinal chemistry for the synthesis of metabolically stable drug candidates.[1] It features a benzoic acid core substituted with a methyl group at the para position (4-position) and a neopentyloxy group at the meta position (3-position).[1]
The inclusion of the neopentyloxy moiety (
Molecular Architecture & Structural Analysis
The molecule represents a lipophilic modification of 3-hydroxy-4-methylbenzoic acid.[1] Its physicochemical behavior is governed by the interplay between the acidic carboxyl group and the sterically demanding, hydrophobic neopentyloxy ether.[1]
Structural Visualization
Figure 1: Structural connectivity of 4-Methyl-3-(neopentyloxy)benzoic acid, highlighting the metabolic shield provided by the neopentyl group.[1]
Physicochemical Profile
The following data aggregates predicted values derived from structure-activity relationship (SAR) algorithms and available patent literature.
Key Parameters Table[2][3][4][5][6][7][8]
| Property | Value / Description | Context/Significance |
| CAS Number | 2160118-30-7 | Unique Identifier |
| Molecular Formula | -- | |
| Molecular Weight | 222.28 g/mol | Small molecule range (<500 Da) |
| Physical State | Solid (Crystalline powder) | Typical for benzoic acid derivatives |
| Predicted LogP | 3.8 – 4.2 | High lipophilicity due to neopentyl group; indicates good membrane permeability but low aqueous solubility.[1] |
| Predicted pKa | 4.40 ± 0.10 | Slightly less acidic than benzoic acid (4.20) due to the electron-donating methyl group.[1] |
| Boiling Point | 348.9 ± 22.0 °C | Predicted at 760 mmHg |
| Density | 1.067 ± 0.06 g/cm³ | Predicted |
| Solubility | DMSO, Ethanol, DCM | Poor water solubility (< 1 mg/mL) without pH adjustment.[1] |
Solubility & Handling
-
Solvent Compatibility: The compound is highly soluble in aprotic polar solvents like DMSO and DMF , as well as chlorinated solvents like Dichloromethane (DCM) .[1]
-
Aqueous Handling: To dissolve in aqueous media for biological assays, it is necessary to convert the acid to its salt form (e.g., using 1 equivalent of NaOH or
), though the lipophilic neopentyl tail may still induce precipitation at high concentrations (>10 mM).[1]
Synthesis & Purification Protocols
Synthesizing neopentyl ethers presents a specific challenge: neopentyl halides are unreactive toward
The Industry Standard Protocol: Mitsunobu Reaction The most reliable method employs the Mitsunobu reaction to couple 3-hydroxy-4-methylbenzoic acid with neopentyl alcohol.[1]
Experimental Workflow
-
Reagents:
-
Protocol Steps:
-
Step 1: Dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq) and
(1.2 eq) in anhydrous THF under nitrogen atmosphere. -
Step 2: Add neopentyl alcohol (1.2 eq).
-
Step 3: Cool the solution to 0°C.
-
Step 4: Add DIAD (1.2 eq) dropwise over 30 minutes to maintain temperature.
-
Step 5: Allow to warm to room temperature and stir for 12–18 hours.
-
Step 6: Quench with water, extract with EtOAc, and wash with brine.[1]
-
Step 7: Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Synthesis Logic Diagram
Figure 2: The Mitsunobu coupling strategy circumvents the steric hindrance of neopentyl electrophiles.[1]
Applications in Drug Discovery[1][7]
This compound serves as a critical building block (scaffold) in the design of G-protein coupled receptor (GPCR) modulators.[1]
Metabolic Stability (The "Neopentyl Effect")
In drug design, replacing a straight-chain ether (e.g.,
-
Mechanism: CYP450 enzymes typically oxidize the carbon
to the oxygen. In a neopentyl group, the adjacent carbon is quaternary ( ) and lacks protons, blocking this oxidation pathway.[1] -
Result: Reduced clearance and longer half-life (
).[1]
Target Class: LPA1 Receptor Antagonists
Patent literature identifies this structural motif in the synthesis of Lysophosphatidic Acid (LPA) receptor antagonists . These agents are under investigation for treating:
The benzoic acid moiety typically mimics the phosphate headgroup of the endogenous ligand (LPA), while the neopentyl tail occupies a hydrophobic pocket within the receptor (e.g., Edg-2/LPA1), providing high affinity and selectivity.[1]
References
-
ChemicalBook. (n.d.). 3-(2,2-Dimethylpropoxy)-4-methylbenzoic acid (CAS 2160118-30-7).[1][2] Retrieved from
-
Hutchinson, J. H., et al. (2013).[1] Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. U.S. Patent No.[3] 8,362,073.[4] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 3-hydroxy-4-methylbenzoic acid. Retrieved from
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Context on neopentyl metabolic stability).
Sources
- 1. w2bchemicals.com [w2bchemicals.com]
- 2. 3-(2,2-Dimethylpropoxy)-4-methylbenzoic acid CAS#: 2160118-30-7 [m.chemicalbook.com]
- 3. US20160272577A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals - Google Patents [patents.google.com]
- 4. US8362073B2 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals - Google Patents [patents.google.com]
